N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide
Overview
Description
N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is a chemical compound with the molecular formula C4H9IN4. It is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agriculture .
Preparation Methods
The synthesis of N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the following steps:
Formation of 4H-1,2,4-triazol-3-amine: This can be achieved by reacting ammonia with chloroacetic ester to form 4H-1,2,4-triazol-3-chlorohydrin, which is then reacted with ammonia to yield 4H-1,2,4-triazol-3-amine.
Methylation: The 4H-1,2,4-triazol-3-amine is then methylated using methyl iodide to form this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often catalyzed by transition metal complexes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit DNA synthesis by binding to the active sites of enzymes involved in nucleotide synthesis . This inhibition can lead to the disruption of cellular processes, making it effective against certain microorganisms and cancer cells.
Comparison with Similar Compounds
N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide can be compared with other similar compounds in the 1,2,4-triazole family:
4H-1,2,4-triazol-3-amine: A precursor in the synthesis of this compound.
3,5-diamino-1,2,4-triazole: Known for its use as an inhibitor of DNA synthesis.
4-amino-4H-1,2,4-triazole: Used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific methylation pattern and its hydroiodide form, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N,4-dimethyl-1,2,4-triazol-3-amine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.HI/c1-5-4-7-6-3-8(4)2;/h3H,1-2H3,(H,5,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSIASBIXMBFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=CN1C.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194777-33-7 | |
Record name | N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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